7-bromo-1,3-dioxaindan-5-ol

Catalog No.
S6522307
CAS No.
66799-94-8
M.F
C7H5BrO3
M. Wt
217
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-1,3-dioxaindan-5-ol

CAS Number

66799-94-8

Product Name

7-bromo-1,3-dioxaindan-5-ol

Molecular Formula

C7H5BrO3

Molecular Weight

217

7-bromo-1,3-dioxaindan-5-ol is a chemical compound belonging to the class of dioxaindanes, characterized by the presence of two oxygen atoms in a bicyclic structure. Its molecular formula is C8H7BrO3C_8H_7BrO_3 and it possesses a molecular weight of approximately 231.04 g/mol. The compound features a bromine atom at the 7-position, contributing to its unique reactivity and potential biological activity. The presence of hydroxyl (-OH) and ether (-O-) functional groups within its structure enhances its solubility in organic solvents and may influence its interactions with biological targets .

Typical of halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions, particularly in polar aprotic solvents.
  • Electrophilic Aromatic Substitution: The compound may participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom.
  • Reduction Reactions: The hydroxyl group can be involved in reduction processes, potentially leading to the formation of alcohols or ethers.

These reactions underline the compound's versatility in synthetic organic chemistry.

Research indicates that 7-bromo-1,3-dioxaindan-5-ol exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, particularly through its interaction with specific enzymes and receptors involved in tumor growth and angiogenesis. Preliminary studies suggest that it may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for blood vessel formation in tumors. Furthermore, its structure may allow it to induce apoptosis in cancer cells and modulate cell cycle phases, making it a candidate for further pharmacological development.

The synthesis of 7-bromo-1,3-dioxaindan-5-ol typically involves several steps:

  • Formation of Dioxaindane Framework: Initial steps involve creating the dioxaindane core through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom at the 7-position can be achieved through bromination reactions using brominating agents.
  • Hydroxylation: Finally, hydroxylation can be performed to introduce the -OH group at the 5-position, completing the synthesis.

These methods highlight the compound's accessibility for further modifications and applications in medicinal chemistry.

7-bromo-1,3-dioxaindan-5-ol has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound for developing new anti-cancer drugs targeting specific pathways involved in tumor progression.
  • Organic Synthesis: Its unique structure allows for various synthetic transformations, making it useful in creating more complex organic molecules.
  • Material Science: The compound could be explored for developing novel polymers or coatings with enhanced properties due to its unique chemical structure .

Interaction studies involving 7-bromo-1,3-dioxaindan-5-ol focus on its binding affinity with various biological targets. Molecular docking studies have been conducted to elucidate how this compound interacts with enzymes and receptors associated with cancer progression. These studies provide insights into its mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets .

Several compounds share structural similarities with 7-bromo-1,3-dioxaindan-5-ol. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-4,7-difluoro-1,3-dioxaindaneContains two fluorine atomsExhibits significant reactivity due to halogenation
2-Bromobenzo[1,3]dioxoleHalogenated dioxole structureKnown for distinct biological activities
6-Bromo-1,3-benzodioxoleSimilar dioxole frameworkPotentially different reactivity patterns
5-BromoisatinContains an isatin coreNotable for significant anti-cancer properties

These compounds highlight the uniqueness of 7-bromo-1,3-dioxaindan-5-ol through its specific halogenation pattern and potential applications in medicinal chemistry. Its distinctive combination of functional groups positions it as a versatile candidate for further research and development .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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